(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another compound with a phenyl group and potential biological activity.
Disilane-bridged architectures:
Uniqueness
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of a thiazolidinone ring, a pyrazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
371773-71-6 |
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Molecular Formula |
C21H16ClN3OS2 |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12- |
InChI Key |
WXVZSMQFGQBMDE-PDGQHHTCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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